molecular formula C23H14N4O2S B11083486 3-(Acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione

3-(Acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B11083486
M. Wt: 410.4 g/mol
InChI Key: MVHGWCNOJIRELZ-UHFFFAOYSA-N
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Description

3-(Acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a unique combination of acenaphthene, triazine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with acenaphthene, which undergoes nitration, reduction, and cyclization to form the acenaphtho[1,2-e][1,2,4]triazine core. This intermediate is then reacted with a thiol derivative to introduce the sulfanyl group. The final step involves the formation of the pyrrolidine-2,5-dione ring through a cyclization reaction with a phenyl-substituted amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazine or pyrrolidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or triazine core.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(Acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazine core can act as a pharmacophore, while the sulfanyl and pyrrolidine groups can modulate the compound’s binding affinity and selectivity. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate
  • 3-(Acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)benzoic acid
  • 3-(Acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)phenylamine

Uniqueness

3-(Acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione is unique due to the combination of its structural components. The presence of the acenaphtho[1,2-e][1,2,4]triazine core, along with the sulfanyl and pyrrolidine-2,5-dione groups, provides a distinct set of chemical and physical properties. This uniqueness can be leveraged for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H14N4O2S

Molecular Weight

410.4 g/mol

IUPAC Name

1-phenyl-3-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H14N4O2S/c28-18-12-17(22(29)27(18)14-8-2-1-3-9-14)30-23-24-20-15-10-4-6-13-7-5-11-16(19(13)15)21(20)25-26-23/h1-11,17H,12H2

InChI Key

MVHGWCNOJIRELZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=NC4=C(C5=CC=CC6=C5C4=CC=C6)N=N3

Origin of Product

United States

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